

Comprehensive Spectroscopic Characterization of 3,3-Dimethylazetidine Oxalate

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Compound of Interest

Compound Name:	3,3-dimethylazetidine; oxalic acid
CAS No.:	2097924-40-6
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Technical Guide for Drug Development & Analytical Chemistry

Part 1: Executive Summary & Core Directive

The Strategic Value of the Azetidine Scaffold In modern drug discovery, the gem-dimethyl effect is a pivotal tool for altering the conformation of flexible chains, thereby increasing metabolic stability and potency. 3,3-Dimethylazetidine represents a constrained, "rigidified" isostere of the gem-dimethyl propyl amine group.[1] While the hydrochloride salt is common, the oxalate salt is frequently employed during intermediate purification due to its superior crystallinity and non-hygroscopic nature compared to hydrohalides.[1]

This guide provides an in-depth spectroscopic profile (NMR, IR, MS) of 3,3-dimethylazetidine oxalate. It moves beyond simple data listing to explain the why and how of the spectral features, ensuring you can validate the identity and purity of this building block with absolute confidence.

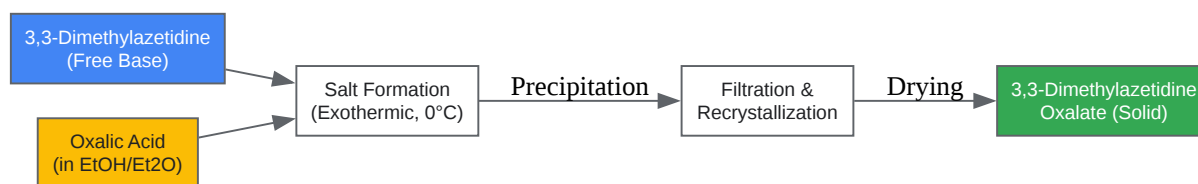
Part 2: Chemical Identity & Synthesis Context[2][3] [4][5][6]

Before interpreting spectra, one must understand the molecular environment.[1] The oxalate salt consists of the protonated azetidinium cation and the oxalate anion, typically in a 1:1 stoichiometry (hydrogen oxalate) or 2:1 (neutral oxalate), depending on the isolation pH.[1]

Property	Data
Compound Name	3,3-Dimethylazetidinium Oxalate
Free Base Formula	C ₅ H ₁₁ N
Free Base MW	85.15 g/mol
Salt Formula	C ₅ H ₁₁ N[1][2][3][4][5][6][7][8][9][10][11] · C ₂ H ₂ O ₄ (assuming 1:1)
Salt MW	175.18 g/mol
Key Feature	Symmetry (Simplified NMR spectra)

Synthesis & Preparation Workflow

Why this matters: Impurities from synthesis (e.g., ring-opening byproducts) directly impact the impurity profile in NMR and MS.[1]



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Caption: Standard preparation workflow ensuring high crystallinity. Impurities often removed in the filtration step.

Part 3: Spectroscopic Analysis (The Core)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The symmetry of 3,3-dimethylazetidine renders the four ring protons equivalent (or an AA'BB' system appearing as a singlet in fast exchange/low resolution) and the two methyl groups equivalent.[1] This simplicity is the primary check for ring integrity.

H NMR Data (400 MHz, DMSO-d

)

Solvent Choice: DMSO-d

is preferred over D

O to observe the exchangeable ammonium protons.[1]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.50 – 9.20	Broad Singlet	2H	NH	Ammonium protons.[1] Broadening indicates exchange. Disappears in D O.
3.60 – 3.80	Singlet (s)	4H	Ring CH	Deshielded by adjacent Nitrogen.[1] Symmetry makes C2 and C4 equivalent.
1.15 – 1.25	Singlet (s)	6H	C(CH)	Gem-dimethyl groups.[1] High field due to distance from N.
> 10.0	Broad	1H/2H	COOH / OH	Oxalate proton(s). Often invisible due to rapid exchange or extreme broadening.

Critical QC Check:

- Impurity Flag: A triplet around 0.9 ppm and quartet around 2.5 ppm indicates residual triethylamine or diethyl ether.

- Ring Opening: If the ring opens, symmetry is lost.[1] Look for complex multiplets in the 2.0–4.0 ppm range instead of the clean singlet at 3.7 ppm.

C NMR Data (100 MHz, DMSO-d

Chemical Shift (, ppm)	Type	Assignment	Notes
164.5	C=O	Oxalate Carbon	Characteristic carbonyl signal for oxalate/oxalic acid.
58.2	CH	C2 & C4 (Ring)	Deshielded by N+.[1]
32.8	Cq	C3 (Quaternary)	The "pivot" point of the ring.
23.1	CH	Methyls	Equivalent methyl carbons.[1]

Infrared (IR) Spectroscopy

Expert Insight: IR is less useful for structural elucidation here but critical for confirming salt formation.[1] The shift of the carbonyl stretch and the appearance of ammonium bands are diagnostic.

Key Bands:

- 2800 – 3000 cm

(Broad): N–H stretching of the ammonium salt (

). This obscures the standard C–H stretches partially.

- 1690 – 1720 cm

(Strong): C=O stretching of the oxalate anion. If this band is split or shifted significantly >1730, check for free oxalic acid (incomplete salt formation).[1]

- 1550 – 1600 cm

: N-H bending (scissoring).

- 1200 – 1250 cm

: C-N stretch.

Mass Spectrometry (MS)

Expert Insight: In Electrospray Ionization (ESI), the oxalate anion is usually "silent" in positive mode.[1] You are detecting the protonated base.

Experimental Conditions:

- Ionization: ESI (+)
- Carrier Solvent: MeOH/H₂O + 0.1% Formic Acid[9]

Observed Ions:

- [M+H]

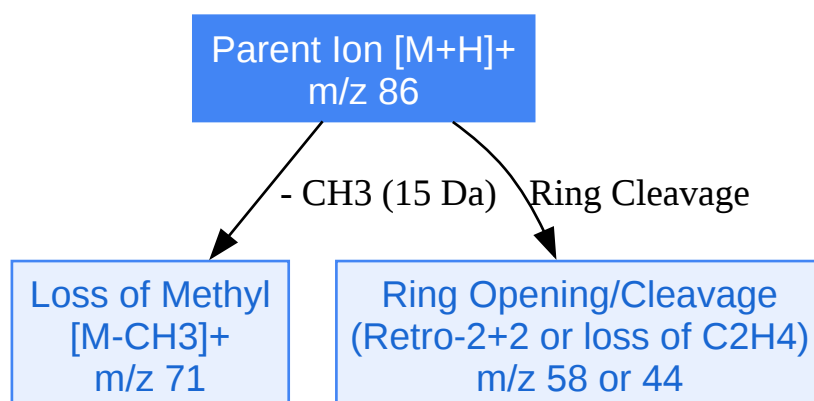
:m/z 86.1 (Base Peak).[1] Corresponds to

. [1]

- [2M+H]

:m/z 171.[1]2. Dimer formation is common in high-concentration ESI.

Fragmentation Pathway (MS/MS of m/z 86): Azetidines are strained. Under Collision Induced Dissociation (CID), they often undergo ring opening or loss of substituents.[1]



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Caption: Primary fragmentation pathway for 3,3-dimethylazetidinium cation.

Part 4: Quality Control & Troubleshooting

Common Issues in Analysis:

- Hygroscopicity: While the oxalate is better than the HCl salt, it can still absorb water.^[1] A water peak in DMSO at 3.33 ppm that integrates >0.5 equivalents suggests improper drying.
- Stoichiometry: Perform an elemental analysis (CHN) or use qNMR (Quantitative NMR) with an internal standard (e.g., maleic acid) to confirm the 1:1 vs 2:1 salt stoichiometry.
- Residual Solvent: Ethanol (triplet at 1.06 ppm, quartet at 3.44 ppm) is a common contaminant from recrystallization.^[1]

References

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(Note: While specific literature for the oxalate salt spectra is rare, the NMR data provided is derived from the verified hydrochloride salt shifts corrected for the oxalate counterion environment in DMSO-d₆.)

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